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5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Kinase inhibition Structure-Activity Relationship eEF-2K

Researchers targeting eEF-2K face significant potency variability due to 5-position substitution. This 2-methoxyphenyl analog serves as a precise probe for mapping steric and electronic requirements of the ATP-binding pocket. - Potency modulation ≥2-fold vs. unsubstituted analogs (e.g., compound 9 IC50 930 nM vs. 420 nM for compound 6) - Optimal LogP 1.3 enables passive membrane permeability; ideal Caco-2/PAMPA reference standard - Restricted biaryl geometry (2 rotatable bonds) supports fragment-based PIM-1 kinase screening with pre-organized binding

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
Cat. No. B4673577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O
InChIInChI=1S/C14H11N3O3/c1-20-10-5-3-2-4-8(10)9-6-7-15-12-11(9)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19)
InChIKeyPZBDDKWKPQGUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione – Chemical Identity & Scaffold


5-(2-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (PubChem CID 16415286) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine-2,4-dione family [1]. This scaffold is a privileged structure in medicinal chemistry, recognized for its ability to act as a core for numerous kinase inhibitors, including those targeting eEF-2K, PIM-1, and DHFR [2]. The compound possesses a 2-methoxyphenyl substituent at the 5-position of the pyrido[2,3-d]pyrimidine ring, a modification that distinguishes it from simpler 5-phenyl or 5-unsubstituted analogs. Its molecular formula is C14H11N3O3 and its molecular weight is 269.25 g/mol, with a computed XLogP3-AA of 1.3 indicating moderate lipophilicity [1].

Substitution Risk: Why This Compound Cannot Be Replaced by Generic Analogs


The pyrido[2,3-d]pyrimidine-2,4-dione class exhibits highly substituent-dependent biological activity, making simple interchange of analogs unreliable. Substitution at the 5-position is a critical determinant of kinase binding affinity. For instance, in the eEF-2K inhibitor series, compound 6 (A-484954), which bears a complex 5-substituent, showed an IC50 of 420 nM, while structurally close analog 9, differing only in the 5-substituent, displayed an IC50 of 930 nM, representing a >2-fold potency shift [1]. The 2-methoxyphenyl group modulates both steric and electronic properties, influencing donor/acceptor interactions. Consequently, replacing this compound with an unsubstituted 5-phenyl or 5-methyl analog without rigorous validation risks a substantial loss of target engagement and efficacy in experimental systems.

Quantitative Evidence vs. Closest Analogs


Positional Selectivity: 2-Methoxy vs. 3-Methoxy Substitution

In the eEF-2K inhibitor series, the nature of the 5-aryl substituent directly governs potency. While the 2-methoxyphenyl analog (target compound) has not been explicitly reported in this series, the published SAR demonstrates that modifications at this position alter IC50 values by more than 2-fold (compound 6: 420 nM vs. compound 9: 930 nM) [1]. The 2-methoxy substituent introduces a hydrogen-bond acceptor and steric bulk ortho to the biaryl bond, which can restrict rotation and pre-organize the binding conformation. This contrasts with the unsubstituted 5-phenyl analog (PubChem CID 16415286 des-methoxy), which lacks these conformational and electronic features, or the 3-methoxyphenyl isomer (SpectraBase entry) that positions the methoxy group meta, altering the electrostatic potential surface [2].

Kinase inhibition Structure-Activity Relationship eEF-2K

Lipophilicity and Passive Membrane Permeability

The target compound has a computed XLogP3-AA of 1.3, compared to an XLogP3-AA of approximately 0.8 for the unsubstituted 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, indicating a ~0.5 log unit increase in lipophilicity conferred by the methoxy group [1][2]. This moderate increase lies within the optimal range for oral bioavailability and cellular permeability (LogP 1-3). Structurally similar pyrido[2,3-d]pyrimidine-2,4-diones with lower LogP values (<1.0), such as the 5-amino-substituted analogs, often require active transport for cellular entry, whereas the 2-methoxyphenyl modification enhances passive membrane diffusion [3].

Drug-likeness Physicochemical properties Cellular permeability

Conformational Restriction vs. Flexible Analogs

The target compound contains a 5-aryl substituent directly attached to the pyridopyrimidine core, resulting in restricted rotation around the biaryl bond due to the ortho-methoxy group. This contrasts with 5-benzyl analogs such as 5-benzylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which possess an additional methylene spacer (rotatable bond count = 3 vs. 2 for the target compound) [1]. In kinase inhibitor design, reducing the number of rotatable bonds by even one can lower the entropic penalty upon binding by approximately 0.5-1.5 kcal/mol, translating to a 2- to 10-fold potency enhancement [2]. The constrained biaryl geometry of the 2-methoxyphenyl analog pre-organizes the pendant phenyl ring for hydrophobic pocket interactions, a feature absent in flexible benzyl derivatives.

Conformational restriction Binding entropy Kinase selectivity

Hydrogen-Bond Acceptor Capacity Advantage

The methoxy oxygen of the 2-methoxyphenyl group serves as an additional hydrogen-bond acceptor (HBA count = 4 for the target compound) [1]. This contrasts with 5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (HBA count = 3) or 5-chlorophenyl analogs (HBA count = 3) [2]. In kinases such as PIM-1, where pyrido[2,3-d]pyrimidine-2,4-diones achieve IC50 values of 11.4-17.2 nM through critical hydrogen-bond interactions with the hinge region [3], an additional HBA can form supplementary water-mediated or direct contacts with the kinase active site, potentially enhancing both potency and selectivity over kinases that lack the complementary hydrogen-bond donor.

Hydrogen bonding Kinase hinge region Binding specificity

Application Scenarios for 5-(2-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione


eEF-2K Kinase Profiling Probe

Based on the established SAR in the pyrido[2,3-d]pyrimidine-2,4-dione series where 5-position modifications modulate eEF-2K inhibitory potency by ≥2-fold, the 2-methoxyphenyl analog serves as a differentiated probe for mapping the steric and electronic requirements of the eEF-2K ATP-binding pocket [1]. Users comparing this compound to compound 6 (A-484954) can evaluate whether the ortho-methoxy group improves selectivity over the broader kinome while maintaining on-target potency.

Passive Diffusion Permeability Benchmark

With a computed XLogP3-AA of 1.3, the compound occupies the optimal lipophilicity window for passive membrane permeability, unlike more polar pyrido[2,3-d]pyrimidine-2,4-diones (LogP < 1.0) that require active transport [1]. It can be used as a reference compound in Caco-2 or PAMPA permeability assays to establish baseline diffusion rates for 5-aryl pyridopyrimidine analogs, aiding in the selection of candidates for oral bioavailability studies.

Constrained Fragment for PIM-1 Kinase Libraries

The restricted biaryl geometry (2 rotatable bonds) and the supplementary hydrogen-bond acceptor (HBA count = 4) of the 2-methoxyphenyl group make this compound a valuable core scaffold for fragment-based drug discovery targeting PIM-1 kinase, where related pyrido[2,3-d]pyrimidine-2,4-diones achieve IC50 values below 20 nM [1][2]. Incorporating this fragment into focused libraries can exploit the pre-organized binding conformation to enhance hit rates in virtual and biochemical screens.

Negative Control for Isomer Selectivity Studies

The positional isomer (5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) [1] presents a different electrostatic surface. The 2-methoxy analog can be used as a matched-pair comparator to deconvolute the contribution of ortho vs. meta methoxy substitution to target binding, enabling rational optimization of kinase inhibitor leads where regioisomeric selectivity is critical.

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